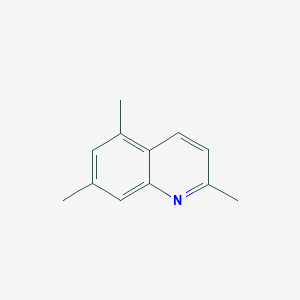

2,5,7-Trimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,7-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-6-9(2)11-5-4-10(3)13-12(11)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDYKIJCJSRIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=CC(=C2C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588927 | |

| Record name | 2,5,7-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-67-0 | |

| Record name | 2,5,7-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102871-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5,7-Trimethylquinoline chemical structure and properties

Part 1: Executive Summary

2,5,7-Trimethylquinoline (CAS: 102871-67-0) is a heteroarene derivative of the quinoline family, characterized by a specific methylation pattern that imparts unique steric and electronic properties. Unlike its more common isomer, 2,4,6-trimethylquinoline, the 2,5,7-isomer features substituents on both the pyridine ring (position 2) and the benzenoid ring (positions 5 and 7).

This structural arrangement creates a "steric pocket" around the nitrogen atom (due to the 2-methyl and 8-H proximity) and the 6-position, influencing its behavior as a ligand in organometallic chemistry and its presence as a biomarker in shale oil analysis. This guide provides a comprehensive technical breakdown of its synthesis, physicochemical properties, and reactivity profile.

Part 2: Chemical Identity & Physicochemical Properties

The this compound molecule consists of a fused benzene and pyridine ring system. The methyl groups at positions 5 and 7 significantly increase the electron density of the benzenoid ring, while the 2-methyl group activates the 3-position and sterically hinders the nitrogen lone pair.

Table 1: Physicochemical Constants

| Property | Data | Source |

| CAS Registry Number | 102871-67-0 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Liquid or low-melting solid | [2] |

| Solubility | Soluble in organic solvents (DCM, EtOH); Insoluble in water | [3] |

| Basicity (pKa) | ~5.8 (Est. based on polymethylquinolines) | [4] |

| InChI Key | KUDYKIJCJSRIBX-UHFFFAOYSA-N | [2] |

Part 3: Synthesis & Manufacturing Protocol

The most robust route for synthesizing this compound is the Doebner-Miller Synthesis , a modification of the Skraup reaction. This method involves the condensation of an aniline derivative with an

Mechanistic Rationale

To achieve the 5,7-substitution pattern on the benzenoid ring, 3,5-dimethylaniline is selected as the precursor. The symmetry of 3,5-dimethylaniline ensures that cyclization at either ortho-position yields the same 5,7-dimethylquinoline core. The 2-methyl group is introduced using crotonaldehyde (or its precursors like paraldehyde/acetone) as the carbonyl component.

Experimental Protocol: Modified Doebner-Miller

Reagents:

-

3,5-Dimethylaniline (1.0 equiv)

-

Crotonaldehyde (1.2 equiv) or Paraldehyde

-

Hydrochloric acid (6 M, catalyst)

-

Zinc Chloride (ZnCl₂, Lewis acid promoter)

-

Toluene (Solvent for extraction)

Workflow:

-

Acidification: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylaniline in 6 M HCl. The acid protonates the amine, increasing solubility and catalyzing the subsequent condensation.

-

Addition: Heat the solution to 60°C. Add crotonaldehyde dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to prevent thermal runaway.

-

Cyclization (The "Violent" Phase): Add ZnCl₂ (0.5 equiv). Heat the mixture to reflux (approx. 100°C) for 3-4 hours. The ZnCl₂ acts as a dehydrating agent, facilitating the closure of the pyridine ring.

-

Oxidation/Aromatization: The initial product is often a dihydroquinoline. The reaction environment (or addition of a mild oxidant like nitrobenzene) drives dehydrogenation to the aromatic quinoline.

-

Work-up:

-

Purification: Extract the distillate with toluene, dry over MgSO₄, and concentrate. Final purification via vacuum distillation yields the product.

Visualization: Synthesis Workflow

Caption: Step-by-step Doebner-Miller synthesis pathway transforming 3,5-dimethylaniline into this compound.

Part 4: Structural Characterization (Spectroscopy)

Confirming the structure requires analyzing the substitution pattern on the aromatic rings.

1H NMR Analysis (Predicted/Literature Consensus)

The symmetry of the precursor breaks upon cyclization, resulting in distinct signals for the benzenoid protons.

-

Ring A (Benzenoid):

-

Ring B (Pyridine):

-

Aliphatic Region:

-

2-CH₃: Singlet,

ppm (Deshielded by N). -

5-CH₃ & 7-CH₃: Singlets,

ppm.

-

Visualization: Structural Logic

Caption: Structural map highlighting the steric and electronic influence of methyl substituents on the quinoline core.

Part 5: Applications & Reactivity

Coordination Chemistry

The this compound molecule acts as a sterically hindered pyridine-type ligand. The 2-methyl group creates steric pressure near the nitrogen donor site, making it valuable for stabilizing specific metal geometries (e.g., Gallium or Ruthenium complexes) where preventing oligomerization is required [5].

Shale Oil Biomarker

Nitrogen-containing heterocycles (NCHs) like this compound are found in shale oil and coal tar.[5] Their relative abundance and distribution are used as geochemical biomarkers to assess the thermal maturity of fossil fuel deposits [6].

Chemical Reactivity

-

Electrophilic Aromatic Substitution (EAS): The 5 and 7 positions are blocked. EAS (e.g., nitration, bromination) is directed primarily to the 8-position (ortho to the nitrogen, activated by the 7-methyl) or the 6-position (between two methyls, though sterically crowded).

-

Oxidation: Vigorous oxidation (e.g., KMnO₄) attacks the methyl groups, converting them to carboxylic acids, yielding pyridine-tricarboxylic acid derivatives.

Part 6: Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide formation).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

References

-

Sigma-Aldrich.[6] Product Specification: this compound.[7][3][8][9][10][11][12][13] Catalog No. AldrichCPR.[6] Accessed Oct 2023. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 329773415, this compound. Link

-

ChemicalBook. This compound Properties and Suppliers. Link

-

Kumberger, O., et al. Gallium Complexes with Methyl-Substituted Quinoline Ligands. ResearchGate. Link

-

Yang, J., et al. Extraction and Spectroscopy Analysis of Basic Nitrogen Compounds of Shale Oil. Oil Shale, 2018. Link

Sources

- 1. 2,4,6-Trimethylquinoline | 2243-89-2 | Benchchem [benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. aablocks.com [aablocks.com]

- 4. 7-Methylquinoline(612-60-2) 1H NMR spectrum [chemicalbook.com]

- 5. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. This compound AldrichCPR 102871-67-0 [sigmaaldrich.com]

- 7. 10299-61-3(2,4-dimethyl-1h-indole) | Kuujia.com [kuujia.com]

- 8. researchgate.net [researchgate.net]

- 9. Photocatalytic synthesis of 2-methylquinolines with TiO<sub>2</sub> Wackherr and Home Prepared TiO<sub>2</sub> – A comparative study - Arabian Journal of Chemistry [arabjchem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. chembk.com [chembk.com]

- 13. rsc.org [rsc.org]

- 14. Nitroxylol | CAS#:99-12-7 | Chemsrc [chemsrc.com]

- 15. Page loading... [guidechem.com]

2,5,7-Trimethylquinoline: Technical Profile and Synthesis Guide

The following technical guide details the chemical identity, synthesis, and characterization of 2,5,7-Trimethylquinoline. This document is structured for researchers requiring high-fidelity data for synthesis planning and structural validation.

Executive Summary

This compound is a tri-alkylated heterocyclic aromatic compound belonging to the quinoline family.[1][2][3][4] Distinguished by its specific substitution pattern, it serves as a critical intermediate in the synthesis of optoelectronic materials (OLED host materials), organometallic ligands (e.g., for Gallium extraction), and bioactive pharmaceutical scaffolds.

Unlike its more common isomers (e.g., 2,4,6-trimethylquinoline), the 2,5,7-isomer offers unique steric and electronic properties due to the "pincer-like" methyl steric hindrance around the nitrogen (from the 2-position) and the specific lipophilicity conferred by the 5,7-dimethyl carbocyclic ring.

Chemical Identity & Physical Properties[2][4][5][6][7][8][9]

The following data consolidates experimental values and high-confidence estimates derived from isomeric homologues.

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 102871-67-0 |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Boiling Point | 286.6 °C (at 746 mmHg) |

| Physical State | Viscous liquid or low-melting solid (approx. MP < 60°C) |

| Solubility | Soluble in organic solvents (CHCl₃, DCM, EtOH); Insoluble in water |

| pKa (Est.) | ~5.6 (Weak base, forms stable salts with mineral acids) |

Synthesis Protocol: The Doebner-Miller Route[2]

The most robust route for synthesizing this compound is the Doebner-Miller synthesis (a modification of the Skraup reaction). This method relies on the acid-catalyzed condensation of an aniline derivative with an

Retrosynthetic Logic

To achieve the 2,5,7-substitution pattern:

-

Carbocyclic Ring (Positions 5,7): Requires 3,5-Dimethylaniline (3,5-xylidine) as the amine precursor. The symmetry of 3,5-dimethylaniline ensures that cyclization at either ortho position yields the same 5,7-dimethyl core.

-

Heterocyclic Ring (Position 2): Requires Crotonaldehyde (but-2-enal) or its equivalent (paraldehyde/acetone precursors). The methyl group at the end of the crotonaldehyde chain becomes the 2-methyl substituent in the final quinoline.

Experimental Workflow

Reagents:

-

3,5-Dimethylaniline (1.0 equiv)

-

Crotonaldehyde (1.2 equiv) (or generated in situ from paraldehyde/HCl)

-

Hydrochloric acid (6M, solvent/catalyst)

-

Zinc chloride (Lewis acid co-catalyst, optional for yield improvement)

-

Toluene (for extraction)

Step-by-Step Protocol:

-

Acidification: In a round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 3,5-dimethylaniline (e.g., 12.1 g, 100 mmol) in 6M HCl (50 mL).

-

Addition: Heat the mixture to 60°C. Add Crotonaldehyde (8.4 g, 120 mmol) dropwise over 45 minutes. Caution: The reaction is exothermic.

-

Cyclization (Reflux): Once addition is complete, heat the mixture to reflux (approx. 100-110°C) for 3–4 hours. The solution will darken significantly (red-brown) as the dihydroquinoline intermediate forms and oxidizes.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Basify with 20% NaOH solution until pH > 10. The oil will separate.

-

Extract the aqueous layer with Toluene (3 x 50 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous

.

-

-

Purification:

-

Concentrate the solvent under reduced pressure.

-

Distillation: Purify the crude oil via vacuum distillation (approx. 140-150°C at 10 mmHg) to obtain the pure product as a pale yellow oil/solid.

-

Reaction Logic Visualization

Figure 1: Logical flow of the Doebner-Miller synthesis pathway for this compound.

Characterization & Validation

Upon isolation, the identity of this compound must be validated using Nuclear Magnetic Resonance (NMR). The high symmetry of the precursors is broken in the final product, leading to distinct methyl signals.

NMR Spectral Data

The following data corresponds to the expected shifts in

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| ¹H | 2.71 | Singlet | 3H | C2-CH₃ (Deshielded by Nitrogen) |

| ¹H | 2.45 | Singlet | 3H | C5-CH₃ or C7-CH₃ |

| ¹H | 2.38 | Singlet | 3H | C7-CH₃ or C5-CH₃ |

| ¹H | 7.10 – 7.90 | Multiplet | 4H | Aromatic Protons (C3, C4, C6, C8) |

| ¹³C | 158.0 | Quaternary | - | C2 (Ipso) |

| ¹³C | 25.2 | Primary | - | C2-CH₃ |

| ¹³C | 22.5, 24.6 | Primary | - | C5-CH₃, C7-CH₃ |

Interpretation:

-

The C2-Methyl: Appears most downfield (approx 2.7 ppm) among the methyls due to the electron-withdrawing nature of the adjacent pyridine ring nitrogen.

-

Aromatic Region: The coupling constants between H3 and H4 will be characteristic of the pyridine ring (

Hz). The benzene ring protons (H6, H8) will show meta-coupling (

Applications & Significance

The this compound scaffold is not merely a solvent or byproduct; it serves specific high-value roles:

-

Organometallic Ligands: The steric bulk provided by the 2- and 7-methyl groups creates a hydrophobic pocket. This is utilized in the extraction of Gallium (Ga) from Bayer liquors, where quinoline derivatives act as chelating agents (often after conversion to 8-hydroxy-2,5,7-trimethylquinoline).

-

Photocatalysis: Used as a substrate in the study of selective photocatalytic organic synthesis, specifically in dehydrogenation reactions driven by

and Au-doped nanoparticles. -

Medicinal Chemistry: Acts as a lipophilic pharmacophore. The trimethyl substitution increases membrane permeability compared to bare quinoline, making it a viable scaffold for anti-malarial and anti-bacterial drug discovery.

Figure 2: Downstream applications and functionalization pathways.

References

-

U.S. Environmental Protection Agency (EPA). (1978). Health and Environmental Effects of Coal Technologies: Background Information on Processes and Pollutants. Table E-6. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2013). Spectral analysis of quinaldines: this compound NMR Data. Retrieved from [Link]

-

AA Blocks. (2024). Product Catalog: this compound. Retrieved from [Link]

-

Electronics and Books. (2024). Au-doped TiO2 nanoparticles for selective photocatalytic synthesis. Retrieved from [Link]

Sources

Technical Guide: Biological Activities of Trimethylquinoline Derivatives

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer agents.[1] Within this family, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its derivatives occupy a unique niche. While historically utilized as industrial antioxidants (e.g., rubber stabilization), recent structural optimization has unlocked significant therapeutic potential in oncology, neuroprotection, and antimicrobial fields.

This guide provides a technical deep-dive into the biological activities of TMQ derivatives, moving beyond their industrial origins to explore their role as potent redox modulators and DNA-intercalating agents.

Part 1: Structural Basis & Pharmacophore Analysis

The core structure, 2,2,4-trimethyl-1,2-dihydroquinoline , possesses specific sites reactive to functionalization that dictate biological activity.

Structure-Activity Relationship (SAR)

The biological efficacy of TMQ derivatives relies on three critical structural domains:

-

The Nitrogen Heterocycle (N1 Position): Alkylation or acylation here dramatically alters lipophilicity and membrane permeability.

-

The Benzenoid Ring (C6 Position): This is the primary site for metabolic activation. Electron-donating groups (e.g., -OH, -OEt) at C6 enhance antioxidant capacity (radical scavenging), while halogens often increase antimicrobial potency.

-

The Gem-Dimethyl Group (C2 Position): Provides steric bulk that protects the nitrogen from rapid metabolic degradation, enhancing the half-life of the molecule compared to simple quinolines.

DOT Visualization: SAR Map

The following diagram illustrates the critical substitution points on the TMQ scaffold.

Figure 1: Structure-Activity Relationship (SAR) map of the TMQ scaffold highlighting critical modification zones for therapeutic efficacy.

Part 2: Therapeutic Applications[1][2]

Oncology: Apoptosis and DNA Interaction

TMQ derivatives, particularly those functionalized with hydrazone or thiosemicarbazone moieties at the C6 or N1 position, exhibit cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa).

-

Mechanism: These planar molecules act as DNA intercalators. They slide between base pairs, disrupting the double helix structure. This event triggers the DNA Damage Response (DDR), leading to p53 activation and subsequent apoptosis.

-

Enzyme Inhibition: Specific derivatives have shown inhibitory activity against Topoisomerase II , an enzyme critical for DNA replication, effectively stalling cell division in rapidly proliferating tumor cells.

Neuroprotection: The HTHQ Breakdown

The derivative 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (HTHQ) has emerged as a potent neuroprotective agent. Unlike standard antioxidants that cannot cross the blood-brain barrier (BBB), HTHQ's lipophilic nature allows it to penetrate the CNS.

-

Target: Reactive Oxygen Species (ROS) scavenging.

-

Application: Experimental models of Parkinson's disease show that HTHQ mitigates dopaminergic neuron loss by reducing lipid peroxidation in the substantia nigra.

Antimicrobial Activity

Schiff base derivatives of TMQs demonstrate broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism involves the disruption of the microbial cell membrane and chelation of essential metal ions required for bacterial enzyme function.

Part 3: Mechanism of Action (Molecular Pathways)

Understanding the dual-action of TMQ derivatives (Antioxidant vs. Pro-apoptotic) is vital. The pathway below details how HTHQ functions as a radical scavenger versus how cytotoxic derivatives induce cell death.

Figure 2: Dual mechanistic pathways of TMQ derivatives: ROS scavenging in neuroprotection vs. DNA intercalation in oncology.

Part 4: Experimental Validation Protocols

To validate the biological activity of a synthesized TMQ derivative, the following protocols are standard.

Protocol A: Synthesis via Modified Doebner-Miller Reaction

This reaction condenses an aromatic amine with an

Reagents: Aniline derivative (0.1 mol), Acetone (excess), Iodine (catalyst).

-

Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap.

-

Condensation: Dissolve the aniline derivative in acetone. Add a catalytic amount of Iodine (1-2 mol%).

-

Reflux: Heat the mixture to reflux (approx. 60-70°C) for 12–24 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 8:2).

-

Work-up: Cool to room temperature. Remove excess acetone via rotary evaporation.

-

Purification: Dissolve the residue in diethyl ether, wash with 10% NaHCO3 to remove iodine/acid traces, then wash with brine. Dry over anhydrous MgSO4.

-

Crystallization: Recrystallize from ethanol to obtain the pure 1,2-dihydroquinoline product.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the new derivative against cancer cell lines (e.g., HepG2).

-

Seeding: Plate cells (5 × 10³ cells/well) in a 96-well plate containing DMEM media. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Dissolve the TMQ derivative in DMSO (ensure final DMSO < 0.1%). Treat cells with serial dilutions (0.1, 1, 10, 50, 100 µM).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % cell viability =

. Plot dose-response curve to find IC50.

Part 5: Toxicology & Safety Profile

While TMQ derivatives hold promise, their safety profile is complex due to their metabolic byproducts.

The Ethoxyquin Warning

One of the most famous TMQ derivatives, Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) , serves as a cautionary case study. Originally used as a pesticide and feed antioxidant, it was flagged by the European Food Safety Authority (EFSA).

-

Genotoxicity: The metabolite ethoxyquin quinone imine has shown potential genotoxic effects (DNA damage) in bacterial assays.[2]

-

Hepatotoxicity: Chronic high-dose exposure in dogs led to liver pigmentation and enzyme elevation.

Implication for Drug Design: When designing new TMQ therapeutics, researchers must assess the stability of the C6-substituent. Derivatives that rapidly metabolize into quinone imines may carry unacceptable toxicity risks.

Summary of Activity vs. Toxicity:

| Compound Class | Primary Activity | Toxicity Concern | Key Metabolite |

| HTHQ (6-OH) | Neuroprotective (Antioxidant) | Low (at therapeutic doses) | Quinone (Redox cycling) |

| Ethoxyquin | Industrial Antioxidant | High (Genotoxic potential) | Quinone Imine |

| Hydrazone-TMQs | Anticancer / Antimicrobial | Moderate (Cytotoxic) | Dependent on linker stability |

References

-

Amrithanjali, G., et al. (2022).[3] "Anticancer Activity of Quinoline Derivatives."[1][4][3][5][6] International Journal of Pharmaceutical Sciences Review and Research. 77(1), 127-135.[3]

-

Tikhonova, I.G., et al. (2023). "6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.

-

European Food Safety Authority (EFSA). (2015).[7] "Safety and efficacy of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) for all animal species." EFSA Journal.[8]

-

Kumar, J., & Kumar, A. (2021).[4] "Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives." Asian Pacific Journal of Health Sciences.

-

[9]

-

-

Błaszczyk, A., et al. (2013). "Ethoxyquin: An Antioxidant Used in Animal Feed."[2][7][8][10] International Journal of Food Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ijmphs.com [ijmphs.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethoxyquin: EFSA safety assessment inconclusive | EFSA [efsa.europa.eu]

- 8. toxinfreeusa.org [toxinfreeusa.org]

- 9. apjhs.com [apjhs.com]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of Substituted Quinolines: A Technical Guide

Executive Summary

The quinoline scaffold (benzo[b]pyridine) is a privileged structure in medicinal chemistry, serving as the core for antimalarials (chloroquine), antibiotics (fluoroquinolones), and kinase inhibitors.[1] Its versatility lies in the tunable nature of its physicochemical properties—specifically basicity (

Electronic Structure and Basicity

The physicochemical behavior of quinoline is dominated by the pyridine nitrogen atom. In its ground state, the lone pair on the nitrogen is orthogonal to the

Substituent Effects on

The basicity of the quinoline nitrogen is highly sensitive to substituents on the ring system.[2] This sensitivity follows the Hammett equation, but with positional dependence:

-

Inductive Effects (

): Electron-withdrawing groups (EWGs) like -

Resonance Effects (

): Electron-donating groups (EDGs) like

Table 1: Comparative

| Substituent | Position | Effect | ||

| None (H) | - | 0.00 | 4.94 | Reference |

| Methyl (-CH3) | 2 | -0.17 | 5.83 | Steric + Inductive (+I) |

| Methyl (-CH3) | 4 | -0.17 | 5.60 | Inductive (+I) |

| Amino (-NH2) | 4 | -0.66 | 9.17 | Strong Resonance (+R) |

| Methoxy (-OMe) | 6 | -0.27 | 5.03 | Weak Resonance (+R) |

| Chloro (-Cl) | 4 | 0.23 | 3.70 | Inductive (-I) > Resonance (+R) |

| Nitro (-NO2) | 3 | 0.71 | 1.03 | Strong Inductive (-I) |

| Nitro (-NO2) | 6 | 0.78 | 2.70 | Inductive/Resonance (-M) |

Mechanistic Logic of Electronic Tuning

The following diagram illustrates the causal relationship between substituent selection and the resulting shift in electron density and basicity.

Figure 1: Causal logic flow determining the basicity of substituted quinolines. Electron donors increase N-atom density and stabilize the cation, raising

Lipophilicity and Solubility

Lipophilicity (

Structural Determinants[3]

-

Halogenation: Increases

significantly (approx +0.5 to +0.7 per Cl/Br), improving membrane permeability but reducing aqueous solubility. -

Hydroxylation: Drastically lowers

and introduces hydrogen bond donor (HBD) capability. -

Positional Isomerism: 8-substituted derivatives often display intramolecular hydrogen bonding (e.g., 8-hydroxyquinoline), which "masks" polarity and increases effective lipophilicity compared to 6-isomers.

Table 2: Lipophilicity (

| Compound | Substituent | Solubility Prediction | |

| Quinoline | - | 2.03 | Moderate |

| 8-Hydroxyquinoline | 8-OH | 1.85 | Low (Intramolecular H-bond) |

| 6-Hydroxyquinoline | 6-OH | 1.28 | High (Exposed H-bond) |

| 4-Chloroquinoline | 4-Cl | 2.65 | Low |

| Chloroquine | (Drug) | 4.63 | Very Low (High Lipophilicity) |

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating steps.

Protocol A: Potentiometric Determination of

This method is superior to UV-Vis for compounds with

Reagents:

-

0.01 M HCl and 0.01 M NaOH (Standardized).

-

0.15 M KCl (Ionic Strength Adjuster - ISA).[3]

-

Degassed HPLC-grade water (CO2-free).

Workflow:

-

System Calibration: Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope must be 98-102%.

-

Blank Titration: Titrate 50 mL of 0.15 M KCl with 0.01 M NaOH to determine background carbonate levels.

-

Sample Preparation: Dissolve quinoline derivative (

M) in 50 mL of 0.15 M KCl/Water. Note: If insoluble, use <20% Methanol and extrapolate to 0% organic solvent. -

Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation.

-

Titration: Add 0.01 M NaOH in 10

L increments. Record pH after stabilization (<0.1 mV/sec drift). -

Data Analysis: Use Gran’s Plot or Bjerrum analysis to identify the equivalence point.

Protocol B: RP-HPLC Estimation of Lipophilicity ( )

A high-throughput alternative to the shake-flask method.

Workflow Logic:

The retention factor (

Figure 2: Workflow for RP-HPLC determination of lipophilicity. Uracil is used to determine the column dead time (

Photophysical Properties

Substituted quinolines exhibit tunable fluorescence, often utilized in biological probes.

-

Mechanism:

transitions. -

Push-Pull Systems: An electron donor at position 6 or 8 (e.g.,

) and an acceptor at position 2 or 4 creates a charge-transfer state, significantly increasing quantum yield ( -

Quenching: Nitro groups generally quench fluorescence via intersystem crossing.

References

-

Physicochemical Data for Quinoline Derivatives . ResearchGate.[4][5] Available at: [Link]

-

UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives . Journal of Organic Chemistry. Available at: [Link]

-

Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters . Journal of Physical Chemistry A. Available at: [Link]

-

Potentiometric Determination of pKa Values of Some Quinolones . Acta Poloniae Pharmaceutica. Available at: [Link]

-

RP-HPLC determination of lipophilicity in series of quinoline derivatives . Biomedical Chromatography. Available at: [Link]

Sources

The Quinoline Scaffold: From Coal Tar to Catalytic Precision

A Technical Guide on the Evolution of Synthesis Methodologies

Executive Summary & Historical Genesis

The quinoline moiety (benzo[b]pyridine) represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for antimalarials (Chloroquine), fluoroquinolone antibiotics (Ciprofloxacin), and emerging anticancer agents.

Its discovery dates back to 1834 , when Friedlieb Ferdinand Runge isolated a substance he termed "leukol" from coal tar.[1] Independent work by Charles Gerhardt (1842) produced a similar compound, "chinolein," via the alkaline distillation of quinine.[1] It was not until the late 19th century that these were confirmed to be identical, linking the synthetic industrial precursor directly to the potent natural alkaloid.

This guide analyzes the trajectory of quinoline synthesis: from the violent, acid-catalyzed "brute force" methods of the 1880s to the atom-economical, transition-metal-catalyzed manifolds of the 21st century.

The Classical Era: Acid-Catalyzed Condensation

The late 19th century established the primary disconnection strategies still taught today. These methods rely on the condensation of an aniline derivative with a carbonyl fragment, driven by thermodynamic stability.

The Skraup Synthesis (1880)

The Workhorse Method Zdenko Hans Skraup's discovery is the most versatile classical method. It involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[2][3]

-

Mechanism:

Technical Diagram: Skraup Mechanism

Caption: The Skraup synthesis pathway involving in situ acrolein generation, conjugate addition, and oxidative aromatization.

Standardized Protocol: Modified Skraup

Note: The original reaction is notoriously violent ("volcanic"). This modified protocol uses ferrous sulfate as a moderator.

-

Reagents: Aniline (0.1 mol), Glycerol (0.3 mol), Nitrobenzene (0.06 mol), Conc.

(25 mL), Ferrous Sulfate ( -

Setup: 500mL round-bottom flask equipped with a reflux condenser and efficient fume hood ventilation.

-

Procedure:

-

Mix aniline, glycerol, nitrobenzene, and ferrous sulfate.

-

Add sulfuric acid dropwise with stirring (Exothermic!).

-

Heat the mixture slowly on an oil bath. At ~140°C, the reaction initiates. CAUTION: If boiling becomes vigorous, remove heat immediately.

-

Reflux for 4 hours.

-

Cool, basify with NaOH (pH > 10), and steam distill to remove unreacted nitrobenzene/aniline.

-

Extract residue with ether, dry, and distill to obtain quinoline.

-

The Friedländer Synthesis (1882)

The "Pre-Organized" Approach Paul Friedländer developed a method condensing o-aminobenzaldehyde with a ketone.

-

Advantage: Regioselective; avoids the harsh conditions of Skraup.

-

Limitation: o-aminobenzaldehydes are unstable (prone to self-condensation).

-

Mechanism: Base-catalyzed aldol condensation followed by rapid imine formation and water elimination.

The Modern Era: Catalysis & Multicomponent Reactions

Modern drug discovery demands higher atom economy, milder conditions, and the ability to functionalize the core late-stage.

The Povarov Reaction (Aza-Diels-Alder)

This reaction treats the synthesis as a formal [4+2] cycloaddition between an N-aryl imine (acting as the diene) and an electron-rich alkene (dienophile).

-

Mechanism:

-

Imine Formation: Aniline + Aldehyde

Schiff Base. -

Cycloaddition: Lewis Acid (

, -

Aromatization: Oxidative dehydrogenation yields the quinoline.

-

Technical Diagram: Povarov Workflow

Caption: The Povarov strategy utilizes an activated imine as a heterodiene in a [4+2] cycloaddition.[3][4][5][6]

Protocol: Iron-Catalyzed Oxidative Povarov

A green chemistry approach using

Reagents:

-

Aniline (1.0 mmol)

-

Aryl Aldehyde (1.0 mmol)

-

Styrene (1.2 mmol)

-

Catalyst:

(10 mol%) -

Solvent: Toluene (3 mL)

Step-by-Step:

-

Imine Formation: Stir aniline and aldehyde in toluene for 30 mins at RT (presence of molecular sieves optional).

-

Addition: Add styrene and

. -

Reaction: Heat to 100°C under an air atmosphere (open tube or

balloon) for 12 hours. The Iron acts as both Lewis acid for cyclization and redox mediator for aromatization. -

Workup: Filter through a celite pad. Concentrate filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Comparative Technical Analysis

| Feature | Skraup / Doebner-Miller | Friedländer | Povarov / Modern Catalytic |

| Primary Bond Formation | C-C (Michael) & C-C (Cyclization) | C-C (Aldol) & C-N (Imine) | [4+2] Cycloaddition |

| Atom Economy | Moderate (Loss of | High (Loss of | High (Multicomponent) |

| Reaction Conditions | Harsh (Conc. Acid, >140°C) | Mild to Moderate (Base/Acid) | Mild (Lewis Acid, <100°C) |

| Regioselectivity | Poor (Mixtures with m-substituted anilines) | Excellent (Pre-defined by starting material) | Good (Controlled by electronics) |

| Key Limitation | Safety (Exothermic), Functional group tolerance | Stability of o-amino aldehydes | Requirement for oxidants to aromatize |

Future Outlook: C-H Activation

The frontier of quinoline synthesis lies in C-H activation . Rather than relying on pre-functionalized anilines or aldehydes, rhodium and cobalt catalysts can now direct the insertion of alkynes into the C-H bond of simple anilines, followed by cyclization. This allows for the "editing" of drug scaffolds at a late stage, a crucial capability for modern structure-activity relationship (SAR) studies.

References

-

Runge, F. F. (1834).[1] Ueber einige Produkte der Steinkohlendestillation (On some products of coal tar distillation). Poggendorff's Annalen der Physik und Chemie.

-

Skraup, Z. H. (1880).[4] Eine Synthese des Chinolins (A synthesis of quinoline). Monatshefte für Chemie.

-

Friedländer, P. (1882).[7] Ueber die Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft.

- Kouzy, S. & Povarov, L. S. (1963). Diene synthesis with Schiff bases. Russian Chemical Reviews.

-

Verma, P. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

-

Richter, H. & Mancheño, O. G. (2011).[8] One-Pot Dehydrogenative Povarov/Oxidation Tandem Reaction. Organic Letters.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 4. iipseries.org [iipseries.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Quinoline synthesis [organic-chemistry.org]

Technical Monograph: The Skraup Synthesis of Quinoline Derivatives

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes classical organic chemistry rigor with modern process safety and efficiency standards.

Strategic Overview: The Quinoline Scaffold in Drug Discovery

The quinoline moiety remains a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a vast array of therapeutics ranging from classical antimalarials (Chloroquine, Quinine) to modern kinase inhibitors (Lenvatinib, Cabozantinib).

The Skraup Synthesis , first reported by Zdenko Hans Skraup in 1880, is the foundational method for constructing this bicyclic heterocycle. While chemically elegant, the reaction is historically notorious for its violent exotherm and the formation of toxic acrolein intermediates.

For the modern drug developer, mastering the Skraup synthesis is not about following a recipe; it is about controlling chaos . This guide transitions the method from a hazardous legacy procedure to a controllable, scalable, and self-validating protocol suitable for high-value intermediate synthesis.

Mechanistic Anatomy

To optimize the reaction, one must understand the cascade of events. The reaction is a "one-pot" tandem sequence involving dehydration, conjugate addition, electrophilic aromatic substitution, and oxidation.

The Four-Stage Cascade

-

In Situ Generation of Electrophile: Glycerol is dehydrated by hot sulfuric acid to form acrolein (propenal).[1][2]

-

Michael Addition: The aniline nitrogen attacks the

-carbon of acrolein (1,4-addition). -

Cyclization: Acid-catalyzed intramolecular electrophilic substitution closes the ring to form 1,2-dihydroquinoline.

-

Oxidative Aromatization: The dihydro-intermediate is oxidized to the fully aromatic quinoline.[3]

Mechanistic Visualization

The following diagram details the pathway, highlighting the critical intermediates.

Figure 1: The Skraup Reaction Cascade. The "Critical Exotherm Zone" indicates the step where acrolein accumulation can lead to runaway reactions.

Critical Control Points & Reagent Engineering

Success in Skraup synthesis relies on the precise balance of reagents. The "Standard Protocol" often fails due to lack of moderation.

Table 1: Reagent Function & Optimization Matrix

| Component | Role | Traditional Choice | Modern Optimization | Critical Note |

| Acid Catalyst | Dehydrates glycerol; catalyzes cyclization. | Conc. H₂SO₄ | Conc. H₂SO₄ (unchanged) | Do not dilute. Water inhibits acrolein formation, stalling the reaction. |

| Oxidant | Converts dihydroquinoline to quinoline.[2][3] | Nitrobenzene | Iodine ( | Nitrobenzene is toxic and high-boiling. |

| Moderator | Controls reaction kinetics. | None (Dangerous) | Ferrous Sulfate ( | Essential. Fe²⁺ acts as an oxygen carrier/moderator, preventing the "violent eruption" typical of this synthesis. |

| Solvent | Medium for reaction.[1][3][4] | Neat (Solvent-free) | Ionic Liquids / Microwave | Microwave synthesis in ionic liquids reduces time from 4h to 10min. |

Validated Experimental Protocols

Two protocols are provided: a robust Bench-Scale Protocol (for gram-scale synthesis) and a Microwave-Assisted Protocol (for rapid library generation).

Protocol A: The "Moderated" Bench-Scale Synthesis (Recommended)

Target: Quinoline (from Aniline) Safety Warning: This reaction generates acrolein (severe lachrymator/toxin). Perform exclusively in a high-efficiency fume hood.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity), a reflux condenser, and a dropping funnel.

-

Charge: Add Ferrous Sulfate (

, 2.5 g) , Glycerol (120 g) , and Aniline (38 g, 0.41 mol) . Mix thoroughly. -

Oxidant Addition: Add Nitrobenzene (24 g) . Note: Nitrobenzene serves as both oxidant and solvent here.[3][5]

-

Acid Addition (The Control Step):

-

Place the flask in an ice bath initially.

-

Add Conc.

(100 g) dropwise via the funnel with vigorous stirring. -

Why? Adding acid to the glycerol/amine mix generates immediate heat.

-

-

Reflux:

-

Remove ice bath. Attach a heating mantle.

-

Heat gently to reflux.

-

Checkpoint: If the mixture darkens rapidly and bubbles vigorously, remove heat immediately. The

should prevent the classic "Skraup eruption," but vigilance is required. -

Reflux for 4 hours .

-

-

Workup:

-

Purification: Dry the distillate over

and distill under reduced pressure (bp ~114°C at 14 mmHg).

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Target: Substituted Quinolines

-

Vessel: 10 mL microwave-safe pressure vial.

-

Reagents: Aniline derivative (1.0 equiv), Glycerol (3.0 equiv),

(0.1 equiv, catalyst/oxidant), Dodecylbenzene sulfonic acid (DBSA, 0.5 equiv, solid acid surfactant). -

Conditions: Irradiate at 140°C for 10 minutes (Power: 300W max).

-

Workup: Dilute with EtOAc, wash with

(to remove iodine), dry, and concentrate. -

Yield: Typically >85% with minimal tar formation compared to Method A.

Process Workflow Visualization

This diagram outlines the decision logic and workflow for the Bench-Scale protocol, emphasizing safety checks.

Figure 2: Operational Workflow for Modified Skraup Synthesis. Note the loop at "Heat Ramp" for safety intervention.

Troubleshooting & Optimization (The "Why" Behind Failure)

| Symptom | Probable Cause | Corrective Action |

| Violent Eruption / Tarring | Runaway acrolein polymerization; lack of moderator. | Ensure |

| Low Yield (<30%) | "Wet" Glycerol. | Glycerol is hygroscopic. Water quenches the carbocation intermediates. Use anhydrous glycerol or distill it prior to use. |

| Product is Colored (Red/Brown) | Incomplete oxidation or polymerization byproducts. | Ensure sufficient oxidant (Nitrobenzene/ |

| Reaction Stalls | Temperature too low. | The dehydration of glycerol requires temperatures >140°C. Ensure vigorous reflux, not just simmering. |

References

-

Classic Mechanism & Scope: Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.

-

Standard Bench Protocol (Org. Synth.): Clarke, H. T., & Davis, A. W. (1922). "Quinoline."[3][7][8][4][6][9][10][11] Organic Syntheses, 2, 79.

-

Microwave Modification: Song, S. J., et al. (2014). "One-Pot Synthesis of Quinolines via Microwave-Assisted Skraup Reaction in Water." Tetrahedron Letters, 55, 3319.[7] 7

-

Green Chemistry Approach: Len, C., et al. (2014). "Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction." RSC Advances, 4, 21456-21464.[7]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. ijfmr.com [ijfmr.com]

- 11. organicreactions.org [organicreactions.org]

Technical Guide: Precision Synthesis of Trimethylquinolines via the Doebner-von Miller Reaction

Executive Summary

The Doebner-von Miller (DvM) reaction—a variation of the Skraup synthesis using

This guide moves beyond the textbook "mix-and-heat" approach. It presents a rigorous technical framework for controlling the condensation of aniline and acetone (or mesityl oxide) to achieve high-purity TMQ scaffolds. We focus on shifting from thermodynamic chaos to kinetic control using modern iodine-promoted and solid-acid catalytic systems.

Part 1: Mechanistic Architecture & Thermodynamic Control

The synthesis of 2,2,4-trimethylquinoline involves the condensation of aniline with acetone .[1][2][3][4][5] In situ, acetone undergoes self-aldol condensation to form mesityl oxide (

The Bifurcated Pathway

The reaction is historically debated between two pathways:

-

Schiff Base First: Aniline forms an imine (anile) with the carbonyl before cyclization.

-

Michael Addition First: Aniline undergoes conjugate addition to the mesityl oxide before cyclization.

Recent kinetic studies, particularly by Eisch et al., suggest the Schiff base pathway is critical for selectivity, whereas the Michael pathway often leads to oligomeric byproducts (the dreaded "tar").[1]

Mechanistic Visualization

The following diagram illustrates the critical divergence points where process control is lost or gained.

Figure 1: Mechanistic bifurcation in Doebner-von Miller synthesis. Control of the Mesityl Oxide intermediate is the rate-limiting step for purity.

Part 2: High-Fidelity Synthetic Protocols

Do not use concentrated HCl as the primary solvent; the yield is poor (<30%) and purification is hazardous. Below are two field-proven protocols: Iodine-Catalyzed (Homogeneous) and Zeolite-Catalyzed (Heterogeneous/Green).

Protocol A: Iodine-Catalyzed Synthesis (The "Clean" Route)

Rationale: Iodine (

Reagents:

-

Aniline (1.0 equiv, 93.1 g)[1]

-

Acetone (Reagent Grade, 4.0 equiv - excess serves as solvent/reactant)[1]

-

Iodine (

, 1.5 mol%)[1] -

Magnesium Sulfate (

, drying agent)[1]

Workflow:

-

Setup: Equip a 500mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer (magnetic stirring is insufficient for the viscosity changes).

-

Initiation: Charge the flask with Aniline and Iodine. Stir at room temperature for 15 minutes until

is fully dissolved (solution turns dark brown). -

Addition (Critical Step): Heat the mixture to 50°C. Begin adding Acetone dropwise.

-

Self-Validating Check: The reflux should be gentle. If the acetone reflux becomes vigorous immediately, stop addition. The reaction is autocatalytic; the exotherm must be controlled by the addition rate.

-

-

Reaction Phase: Once addition is complete, raise temperature to reflux (~56-60°C) and hold for 12–16 hours.

-

Endpoint: Monitor via TLC (Hexane/EtOAc 8:2). Disappearance of aniline spot indicates completion.

-

-

Workup:

-

Cool to room temperature.[6]

-

Rotary evaporate excess acetone.

-

Dissolve residue in Ethyl Acetate and wash with 10%

(to remove iodine) followed by Brine. -

Dry over

and concentrate.

-

-

Purification: Vacuum distillation is required. 2,2,4-trimethyl-1,2-dihydroquinoline distills at ~135°C (10 mmHg).[1]

Protocol B: Solid Acid (Zeolite H-Y) Synthesis

Rationale: Solid acids prevent the "tar" associated with mineral acids by restricting the reaction site to the catalyst pore, enforcing shape selectivity.[1]

Reagents:

-

Aniline (1.0 equiv)[1]

-

Acetone (2.5 equiv)[1]

-

Catalyst: Zeolite H-Y or Montmorillonite K10 (10 wt% relative to aniline)[1]

Workflow:

-

Reactor Loading: In a pressure tube or autoclave (for temperatures >60°C), mix Aniline, Acetone, and the activated Catalyst.[1]

-

Thermal Ramp: Heat to 120°C.

-

Note: The closed system allows acetone to react at temperatures conducive to mesityl oxide formation without boiling off.

-

-

Duration: Stir at 120°C for 6 hours.

-

Filtration: Cool and filter the catalyst (reusable after calcination).

-

Isolation: Distill the filtrate to obtain the product.

Part 3: Process Optimization & Troubleshooting

The DvM reaction is notoriously sensitive. Use this diagnostic table to correct deviations.

| Failure Mode | Observable Symptom | Root Cause | Corrective Action |

| Runaway Exotherm | Rapid boiling; pressure spike; loss of solvent. | Acetone addition too fast; Aldol condensation is highly exothermic. | Active Cooling: Use a jacketed reactor. Add acetone only when T < 55°C. |

| Tar Formation | Reaction mixture turns black/viscous pitch; cannot stir. | Polymerization of the dihydroquinoline product (acid concentration too high). | Switch Catalyst: Move from HCl to Iodine or Zeolite. Reduce reaction time. |

| Low Conversion | TLC shows unreacted aniline after 12h. | Water accumulation inhibits the Schiff base formation. | Dehydration: Add molecular sieves (4Å) or use a Dean-Stark trap (if using high-boiling solvent). |

| Regio-scrambling | Mixed isomers in NMR. | Thermodynamic equilibration of the enamine intermediate. | Kinetic Control: Lower temperature (40-50°C) and increase catalyst load slightly. |

Self-Validating Protocol Checks

-

The Iodine Test: During workup, the wash with sodium thiosulfate must turn the organic layer from dark brown to pale yellow.[1] If it remains dark, iodine is trapped in oligomers (failed reaction).[1]

-

Viscosity Monitor: If the torque on the mechanical stirrer increases by >20% during the first hour, abort. This indicates rapid polymerization rather than controlled cyclization.

Part 4: Characterization Data

Target Molecule: 2,2,4-Trimethyl-1,2-dihydroquinoline (CAS: 147-47-7)[1]

-

Appearance: Yellow to amber viscous oil (darkens on air exposure).

-

1H NMR (400 MHz, CDCl3):

-

Interpretation: The singlet at 5.35 ppm is diagnostic for the dihydro structure. If this is missing and aromatic signals shift downfield, oxidation to the fully aromatic quinoline has occurred.[1]

References

-

Eisch, J. J., & Dluzniewski, T. (1989).[1] Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 54(6), 1269–1274.[1]

-

Denmark, S. E., & Venkatraman, S. (2006).[1] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.[1]

-

Narayana Murthy, Y. V. D., & Pillai, C. N. (1991).[1] Zeolite catalyzed synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.[1][5] Synthetic Communications, 21(6), 783-787.[1]

-

Wang, Y., et al. (2015).[1] Iodine-catalyzed synthesis of quinoline derivatives via the Doebner-Miller reaction.[7] Tetrahedron Letters, 56(19), 2464-2467.[1] [1]

-

U.S. Patent 4,746,743. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 4. US4514570A - Process for the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline compounds - Google Patents [patents.google.com]

- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. iipseries.org [iipseries.org]

Precision Engineering of the Quinoline Scaffold: A Modern Guide to the Friedländer Synthesis

Executive Summary

The Friedländer synthesis remains the premier method for the de novo construction of polysubstituted quinolines. Unlike the Skraup or Doebner-Miller syntheses, which often require harsh conditions and suffer from poor regiocontrol, the Friedländer annulation offers predictable regioselectivity and high tolerance for sensitive functional groups. This guide moves beyond the textbook definitions to provide a rigorous, field-tested framework for applying this reaction in modern drug discovery, specifically targeting kinase inhibitors and antimalarial pharmacophores.

Part 1: Mechanistic Underpinnings & Causality

To optimize the Friedländer synthesis, one must understand the dichotomy of its mechanism. The reaction involves the condensation of a 2-aminoaryl carbonyl compound (1 ) with a ketone containing an reactive

The Mechanistic Bifurcation

Two competing pathways exist, dictated largely by pH and the electronic nature of the carbonyl partners.

-

Path A (Aldol-First): Under basic conditions, the rate-determining step is often the intermolecular aldol condensation between the enolate of 2 and the carbonyl of 1 . This is followed by rapid intramolecular Schiff base formation and dehydration.

-

Path B (Schiff Base-First): Under acidic conditions, the aniline nitrogen may first attack the ketone 2 to form a Schiff base (imine), followed by intramolecular aldol-type cyclization.

Critical Insight: For sterically hindered ketones (e.g., 2-aminobenzophenones), Path A is kinetically disfavored without strong Lewis acid activation. Conversely, Path B carries the risk of side reactions if the ketone 2 is prone to self-condensation.

Visualization: The Dual-Pathway Mechanism

Figure 1: Bifurcated mechanistic pathway showing the divergence based on catalytic environment (Acid vs. Base).[1]

Part 2: Strategic Reagent Selection

Success is determined before the flask is even touched. The stability of the 2-aminoaryl carbonyl component is the primary bottleneck.

The "2-Aminobenzaldehyde Instability" Problem

2-Aminobenzaldehyde is notoriously unstable, prone to self-condensation to form trimeric species upon storage.

-

Solution: Use 2-aminobenzophenones (stable solids) or generate 2-aminobenzaldehyde in situ from 2-nitrobenzaldehyde or anthranil derivatives.

-

Strategic Choice: For library generation, 2-aminobenzophenones are preferred despite lower reactivity, as they yield 4-arylquinolines, a scaffold privileged in GPCR ligands and kinase inhibitors.

The Enolizable Partner

The regioselectivity is driven by the thermodynamic stability of the enol.

-

Symmetrical Ketones (e.g., Cyclohexanone): No regioselectivity issues.

-

Unsymmetrical Ketones: The reaction generally favors cyclization at the less substituted

-carbon (kinetic control) or the more substituted carbon (thermodynamic control) depending on conditions.-

Acidic conditions often favor the more substituted position (via the more stable enol).

-

Steric bulk on the 2-aminoaryl partner pushes reaction to the less hindered methyl group.

-

Part 3: Catalytic Landscapes & Green Chemistry

The shift from Bronsted acids to Lewis acids and Green solvents represents the modern evolution of this synthesis.

Comparative Catalyst Performance

| Catalyst System | Typical Conditions | Yield Profile | Scope & Limitations |

| Bronsted Acid (H₂SO₄, p-TSA) | Reflux in AcOH or Toluene | 60-80% | Harsh; incompatible with acid-labile groups (Boc, acetals). |

| Bronsted Base (KOH, Piperidine) | Reflux in EtOH | 70-85% | Good for aldehydes; ketones may suffer aldol side-reactions. |

| Lewis Acid (ZrCl₄, CeCl₃) | 60°C in EtOH or Solvent-free | 85-95% | Gold Standard. Mild, high functional group tolerance, reusable. |

| Green/Nano (Choline Cl/ZnCl₂) | 80°C, Deep Eutectic Solvent | 90-98% | Excellent E-factor; catalyst recycling possible. |

| Catalyst-Free | 70-100°C in Water | 80-95% | Limited to highly reactive substrates; driven by hydrophobic effect. |

Part 4: Experimental Protocols

Protocol A: The "Workhorse" Method (Lewis Acid Catalyzed)

Recommended for synthesis of 2,3,4-trisubstituted quinolines for SAR studies.

Objective: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Reagents: 2-Aminobenzophenone (1.0 equiv), Ethyl acetoacetate (1.2 equiv), ZrCl₄ (10 mol%), Ethanol/Water (1:1).

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol, 197 mg) and ethyl acetoacetate (1.2 mmol, 156 mg) in 10 mL of 1:1 EtOH/H₂O mixture.

-

Activation: Add Zirconium(IV) chloride (ZrCl₄) (0.1 mmol, 23 mg) in one portion.

-

Why ZrCl₄? It acts as a dual-activation catalyst, coordinating with both the carbonyl oxygen of the keto-ester (enhancing electrophilicity) and the amine (templating the attack).

-

-

Reaction: Stir the mixture at 60 °C for 2-4 hours. Monitor by TLC (30% EtOAc in Hexanes).

-

Checkpoint: The disappearance of the yellow amine spot and appearance of a highly fluorescent blue spot (quinoline) under UV (254/365 nm) indicates success.

-

-

Quench: Cool to room temperature. Add 10 mL saturated aqueous NaHCO₃ to neutralize and precipitate zirconium salts.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica Gel 60, Hexane/EtOAc gradient 9:1 to 7:3).

-

Validation:

H NMR should show the characteristic loss of the NH₂ broad singlet and the formation of the quinoline aromatic system.

Protocol B: Green Synthesis (Catalyst-Free in Water)

Recommended for scale-up of simple derivatives to minimize waste.

-

Mixing: Suspend 2-aminobenzaldehyde (1.0 mmol) and cyclohexanone (1.1 mmol) in 5 mL of deionized water.

-

Reaction: Heat to 80 °C with vigorous stirring. The reaction is heterogeneous initially but may become an oil/melt.

-

Isolation: Cool to 4 °C. The product often crystallizes directly. Filter, wash with cold water/ethanol (9:1), and dry.

Part 5: Troubleshooting & Optimization

Decision Tree for Reaction Optimization

Figure 2: Troubleshooting logic for common Friedländer synthesis issues.

Common Pitfalls

-

Regioisomer Mixtures: When using 2-butanone or similar asymmetric ketones, you will often get a mixture of 2-ethyl and 2,3-dimethyl quinolines.

-

Fix: Use microwave irradiation or specific Lewis acids (e.g., sulfated zirconia) which have shown higher regioselectivity in literature.

-

-

Substrate Inhibition: Highly electron-deficient 2-aminoaryl ketones (e.g., nitro-substituted) react slowly.

-

Fix: These require higher temperatures (120 °C+) and often solvent-free conditions to drive kinetics.

-

References

-

Friedländer Synthesis Mechanism & Scope Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E.[1] (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]

-

Drug Discovery Applications Solomon, V. R., & Lee, H. (2011).[8][9] Quinoline as a privileged scaffold in cancer drug discovery.[10] Current Medicinal Chemistry. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Computational Profiling of 2,5,7-Trimethylquinoline: A Theoretical & Molecular Modeling Framework

Executive Summary

This technical guide outlines a rigorous computational framework for the structural and functional characterization of 2,5,7-Trimethylquinoline (TMQ) . As an alkyl-substituted quinoline derivative, TMQ presents a unique scaffold for medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This document details the specific protocols for Density Functional Theory (DFT) analysis, molecular docking, and molecular dynamics (MD) simulations, designed to predict the molecule's reactivity, stability, and binding affinity in silico prior to wet-lab synthesis.

Part 1: Electronic Structure & Reactivity (DFT Framework)

Theoretical Basis

The electronic distribution of the quinoline ring is significantly altered by the inductive effect (+I) of methyl groups at the 2, 5, and 7 positions. To accurately model this, we utilize Density Functional Theory (DFT) .[1][2][3] The methyl group at C2 increases electron density near the nitrogen, potentially enhancing basicity, while the 5,7-substitution pattern creates a specific hydrophobic bulk that influences ligand-receptor fitting.

Simulation Protocol

Objective: Determine the Global Reactivity Descriptors (GRD) to predict chemical stability and active sites.

-

Software: Gaussian 16 / ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic heterocyclic systems.

-

Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for capturing the lone pair interactions on the quinoline nitrogen.

Step-by-Step Workflow:

-

Geometry Optimization: Minimize the structure to its ground state energy.

-

Frequency Calculation: CRITICAL VALIDATION STEP. Ensure the resulting structure has zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable minimum.

-

Frontier Molecular Orbital (FMO) Analysis: Calculate the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Data Interpretation Guide

The following parameters must be extracted to assess TMQ's potential as a drug candidate:

| Parameter | Symbol | Formula | Significance |

| Chemical Potential | Indicates the escape tendency of electrons. | ||

| Chemical Hardness | Resistance to charge transfer. High | ||

| Electrophilicity Index | Propensity to accept electrons (crucial for DNA binding). |

Analyst Note: For 2,5,7-TMQ, the HOMO is typically localized over the nitrogen atom and the aromatic ring, while the LUMO often shifts towards the unsubstituted positions, suggesting these are the sites for nucleophilic attack.

Part 2: Molecular Docking Strategy

Target Selection: EGFR Kinase

Quinoline derivatives are well-documented inhibitors of the Epidermal Growth Factor Receptor (EGFR), a major target in non-small cell lung cancer. The hydrophobic methyl groups of 2,5,7-TMQ are predicted to interact with the hydrophobic pocket of the ATP-binding site.

Docking Protocol (AutoDock Vina / Gold)

A. Ligand Preparation:

-

Convert the DFT-optimized structure of 2,5,7-TMQ to PDBQT format.

-

Assign Gasteiger charges.

-

Set the methyl groups as rotatable bonds to allow steric fitting, but keep the quinoline ring rigid.

B. Receptor Preparation:

-

Source: RCSB Protein Data Bank (PDB ID: 1M17 or 4HJO - EGFR kinase domain).

-

Cleaning: Remove crystallographic water molecules (unless bridging is suspected) and co-crystallized ligands (e.g., Erlotinib).

-

Protonation: Add polar hydrogens using a standard pH of 7.4 (physiological conditions).

C. Grid Generation (The "Search Space"):

-

Center the grid box on the co-crystallized ligand's centroid.

-

Dimensions:

Å. This ensures the ATP binding pocket is fully covered without wasting computational power on the surface.

D. Execution & Validation:

-

Run the docking algorithm with an exhaustiveness of 8-16.

-

Self-Validation: Re-dock the native co-crystallized ligand (e.g., Erlotinib). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline for 2,5,7-TMQ.

Figure 1: Integrated computational workflow for the structural and functional profiling of 2,5,7-TMQ.

Part 3: Molecular Dynamics (MD) & Stability

Docking provides a static snapshot. MD simulations are required to verify if the 2,5,7-TMQ stays bound to the target under physiological dynamics.

Simulation Setup (GROMACS)

-

Topology Generation:

-

Protein: CHARMM36 or AMBER99SB-ILDN force field.

-

Ligand (TMQ): Generate topology using CGenFF (CHARMM General Force Field) or GAFF.

-

-

Solvation: Place the complex in a cubic box with TIP3P water model; ensure 1.0 nm buffer distance.

-

Neutralization: Add Na+ or Cl- ions to balance the system charge.

Production Run & Analysis

-

Equilibration: NVT (constant volume/temp) followed by NPT (constant pressure/temp) for 100 ps each.

-

Production: Run for minimum 50-100 ns .

-

Key Metrics:

-

RMSD (Root Mean Square Deviation): Measures the structural stability. A plateau indicates equilibrium.

-

RMSF (Root Mean Square Fluctuation): Analyzes the flexibility of individual residues. High fluctuations in the binding pocket suggest unstable binding.

-

Part 4: Biological Context & Pathway Mapping

Understanding where 2,5,7-TMQ fits in the biological network is crucial. If it targets EGFR, it disrupts the downstream signaling cascades responsible for cell proliferation (RAS-RAF-MEK-ERK) and survival (PI3K-AKT).

Figure 2: Predicted mechanism of action. 2,5,7-TMQ inhibits EGFR, blocking the RAS-RAF-MEK-ERK proliferation cascade.

References

-

Electronic Structure of Quinolines: Ahmad, S., et al. (2024).[4] "Synthesis, DFT studies on a series of tunable quinoline derivatives." RSC Advances. [Link]

-

Molecular Docking Protocols: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]

-

Quinoline Biological Activity: Marella, A., et al. (2013).[5][6] "Quinoline: A promising scaffold for the development of antimalarial agents."[5] Saudi Pharmaceutical Journal. [Link]

-

EGFR Targeting: Eswaran, S., et al. (2010). "Novel quinoline derivatives: Synthesis, antimicrobial, and anticancer activity."[6][7][8][9][10] Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 6. brieflands.com [brieflands.com]

- 7. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Health and safety information for handling 2,5,7-Trimethylquinoline

Part 1: Executive Summary & Chemical Identity

2,5,7-Trimethylquinoline is a heterocyclic aromatic organic compound used primarily as a building block in pharmaceutical synthesis and materials science. While specific toxicological data for this isomer is less abundant than for its parent compound (quinoline), structural activity relationships (SAR) dictate that it be handled with high caution due to potential acute toxicity and chronic mutagenic risks associated with the quinoline scaffold.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Registry Number | 102871-67-0 |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Physical State | Liquid (at 25°C) |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Low solubility in water.[1][2] |

| Key Hazards | Acute Toxicity (Oral), Serious Eye Irritation, Potential Carcinogen (Read-across). |

Part 2: Hazard Identification & Toxicology[3][4]

The "Hidden" Hazard: Structural Read-Across

While the specific Safety Data Sheet (SDS) for this compound classifies it primarily as an irritant and acute toxin, scientific integrity requires us to look deeper. The parent structure, Quinoline (CAS 91-22-5) , is a known mutagen and a Category 1B Carcinogen. Alkyl substitution (adding methyl groups) can modulate this toxicity but does not guarantee safety.

Expert Insight: Researchers must treat this compound as a suspected genotoxic impurity (GTI) until proven otherwise. The electron-deficient pyridine ring fused to the benzene ring allows for metabolic activation (epoxidation), which can intercalate with DNA.

GHS Classification (Harmonized & Predicted)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | H302 |

| Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | H319 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] | H315 |

| Carcinogenicity | Not Listed | Suspected of causing cancer (Precautionary).[4] | H351 (Implied) |

Part 3: Risk Assessment & Control Banding

Effective safety management relies on Control Banding —grouping chemicals by risk to determine the necessary containment level.

Control Band Assignment: Band 3 (High Containment)

Due to the potential for aerosolization of the liquid and the structural alert for genotoxicity, this compound should not be handled on an open bench.

DOT Diagram 1: Risk Assessment Workflow

The following logic flow illustrates how to determine the operational requirements for handling this compound.

Figure 1: Decision logic for assigning control bands based on quantity and procedural risk.

Part 4: Operational Protocols (The "How-To")

Engineering Controls

-

Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

-

Secondary Barrier: Use a spill tray made of polypropylene or stainless steel to contain the liquid in case of a vessel failure.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic heterocycles, which can permeate thin rubber quickly.

-

Glove Protocol:

-

Base Layer: Disposable Nitrile (4 mil) - for dexterity.

-

Outer Layer:Silver Shield (Laminate) or thick Viton gloves if handling volumes >10 mL or during transfer operations.

-

Reasoning: Aromatic amines and quinolines have high permeation rates through standard nitrile.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields are required if the reaction is under pressure or high heat.

Storage & Stability

-

Light Sensitivity: Quinolines oxidize and darken upon exposure to light. Store in amber glass vials .

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent N-oxide formation.

-

Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.

Part 5: Emergency Response & Waste Disposal

DOT Diagram 2: Emergency Response Protocol

A systematic approach to accidental exposure or spills.

Figure 2: Step-by-step response actions for spills and personnel exposure.

Waste Disposal Protocol

-

Do NOT dispose of down the drain. This compound is toxic to aquatic life (Aquatic Chronic 2 for similar structures).

-

Method: Collect in a combustible solvent (e.g., acetone) and dispose of via high-temperature incineration equipped with a scrubber for Nitrogen Oxides (NOx).

Part 6: References

-

Sigma-Aldrich. (n.d.). This compound Product Information & Safety. Retrieved from

-

PubChem. (n.d.). Quinoline Compound Summary (Source for Read-Across Toxicity). National Library of Medicine. Retrieved from

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier for Quinoline (Mutagenicity Data). Retrieved from

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. Retrieved from

Sources

The Quinoline Scaffold in Natural Product Chemistry: From Biosynthesis to Therapeutic Application

[1]

Executive Summary

The quinoline scaffold (benzopyridine) represents one of the most "privileged" structures in medicinal chemistry.[1] Its ubiquity in natural products—ranging from the antimalarial cinchona alkaloids to the anticancer camptothecins—stems from its ability to interact via

Part 1: Biosynthetic Divergence – The Tryptophan vs. Anthranilic Acid Fork[1]

To understand the diversity of quinoline natural products, one must first understand their origins. Nature does not use a single pathway to generate this scaffold; rather, it utilizes two distinct metabolic distinct routes. This distinction is critical for researchers looking to manipulate biosynthetic gene clusters or perform biomimetic synthesis.

The Tryptophan Pathway (Terrestrial Plants)

Most plant-derived quinolines (e.g., Cinchona alkaloids, Camptothecin) are actually "pseudo-quinolines" in a biosynthetic sense—they are chemically Indole Alkaloids that have undergone rearrangement.[1]

-

Precursor: L-Tryptophan

Tryptamine.[1][2] -

Key Intermediate: Strictosidine.[1]

-

Mechanism: The indole ring of tryptophan undergoes oxidative cleavage and rearrangement (often involving the monoterpene secologanin) to form the quinoline system.[1]

The Anthranilic Acid Pathway (Microbial/Rutaceae)

This is the "true" quinoline pathway, common in bacteria (Pseudomonas) and certain plants (Rutaceae family).[1]

-

Precursor: Anthranilic acid (2-aminobenzoic acid).[1]

-

Mechanism: Condensation with acetate/malonate units or

-keto acids followed by cyclization.[1][3]

Visualization: Biosynthetic Logic Flow

Figure 1: Divergent biosynthetic pathways yielding the quinoline scaffold.[1] Note the distinct precursors for plant-derived (Tryptophan) vs. microbial (Anthranilic Acid) quinolines.[1]

Part 2: The Titans of Therapy – Pharmacology & SAR

The two most commercially significant quinoline classes operate on entirely different biological targets.[1]

Comparative Pharmacology Data[1][4]

| Feature | Quinine / Quinidine | Camptothecin (CPT) |

| Source | Cinchona bark (Rubiaceae) | Camptotheca acuminata / Nothapodytes nimmoniana |

| Biosynthetic Origin | Tryptophan (via Strictosidine) | Tryptophan (via Strictosidine) |